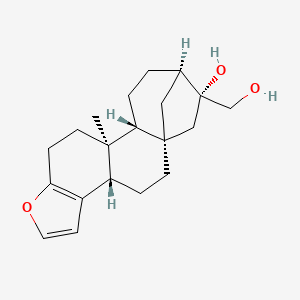

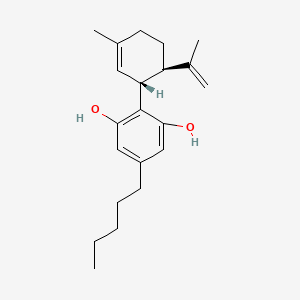

- Molecular Formula:

- C21H30O2

- Molecular Weight:

- 314.5 g/mol

Description

The mechanism of action of cannabidiol is as a Cytochrome P450 2C8 Inhibitor, and Cytochrome P450 2C9 Inhibitor, and Cytochrome P450 2C19 Inhibitor, and UGT1A9 Inhibitor, and UGT2B7 Inhibitor, and Cytochrome P450 1A2 Inhibitor, and Cytochrome P450 2B6 Inhibitor, and Cytochrome P450 2B6 Inducer.

Cannabidiol (CBD) is a non-psychoactive component of Cannabis sativa (marijuana), one of more than 80 cannabinoids identified in the plant, and the second most common constituent after Δ9-tetrahydrocannabinol (THC), the major psychoactive component. Cannabidiol is available as an FDA approved prescription medication (Epidiolex) used in moderately high doses for severe forms of epilepsy, but it is also widely available as over-the-counter CBD oils, gummies, topical creams or vaping solutions. High daily doses of cannabidiol are associated with frequent serum enzyme elevations during therapy, but has not been linked to cases of clinically apparent liver injury with jaundice. The lower doses of cannabidiol found typically in over-the-counter CBD products are generally well tolerated without evidence of liver injury.

Cannabidiol is a natural product found in Cannabis sativa with data available.

Cannabidiol is a phytocannabinoid derived from Cannabis species, which is devoid of psychoactive activity, with analgesic, anti-inflammatory, antineoplastic and chemopreventive activities. Upon administration, cannabidiol (CBD) exerts its anti-proliferative, anti-angiogenic and pro-apoptotic activity through various mechanisms, which likely do not involve signaling by cannabinoid receptor 1 (CB1), CB2, or vanilloid receptor 1. CBD stimulates endoplasmic reticulum (ER) stress and inhibits AKT/mTOR signaling, thereby activating autophagy and promoting apoptosis. In addition, CBD enhances the generation of reactive oxygen species (ROS), which further enhances apoptosis. This agent also upregulates the expression of intercellular adhesion molecule 1 (ICAM-1) and tissue inhibitor of matrix metalloproteinases-1 (TIMP1) and decreases the expression of inhibitor of DNA binding 1 (ID-1). This inhibits cancer cell invasiveness and metastasis. CBD may also activate the transient receptor potential vanilloid type 2 (TRPV2), which may increase the uptake of various cytotoxic agents in cancer cells. The analgesic effect of CBD is mediated through the binding of this agent to and activation of CB1.

Compound isolated from Cannabis sativa extract.

See also: Cannabis sativa flowering top (active moiety of); Camphor (natural); cannabidiol; levomenthol (component of).">

Cannabidiol is an cannabinoid that is cyclohexene which is substituted by a methyl group at position 1, a 2,6-dihydroxy-4-pentylphenyl group at position 3, and a prop-1-en-2-yl group at position 4. It has a role...